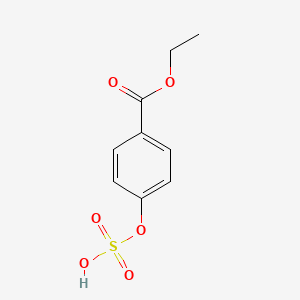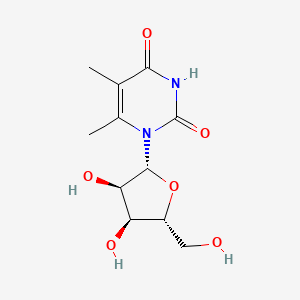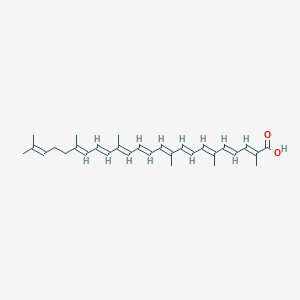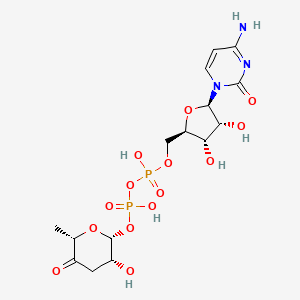
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar.
Wissenschaftliche Forschungsanwendungen
Enzymatic Mechanisms and Applications
Epimerization at Unactivated Stereocenters : Research highlights the intriguing capability of certain enzymes, such as CDP-d-tyvelose 2-epimerase, to catalyze epimerization at unactivated stereocenters, a critical process in the biosynthesis of sugars like tyvelose, essential for the O-antigen of Yersinia pseudotuberculosis IVA. This mechanism involves complex interactions with NAD+ and proposes a retro-aldol-type mechanism, underscoring the enzyme's potential for synthesizing structurally diverse sugars (Hallis et al., 2000).
Substrate Specificity and Enzyme Activity : The discovery of promiscuous epimerases like the CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus, which exhibits a broad substrate specificity across different nucleotide-activated forms of d-glucose, opens new avenues for enzymatic synthesis of rare sugars. This highlights the enzyme's role in expanding the toolbox for carbohydrate synthesis, with implications for understanding the structural and functional diversity of cellular components (Rapp et al., 2020).
Dehydration and Structural Analysis : Studies on CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have shed light on the molecular mechanisms underlying the dehydration process essential for the synthesis of 3,6-dideoxyhexoses. These enzymes play a crucial role in converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a key intermediate in the production of important bacterial antigens. The structural analysis provides insights into the enzyme's active site and mechanism of action, offering potential targets for developing inhibitors against Gram-negative pathogens (Vogan et al., 2002; Koropatkin & Holden, 2005).
Eigenschaften
Produktname |
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer |
|---|---|
Molekularformel |
C15H23N3O14P2 |
Molekulargewicht |
531.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6S)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8+,9+,11+,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
DATWFRMXXZBEPM-SGLIKCFUSA-N |
Isomerische SMILES |
C[C@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Kanonische SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
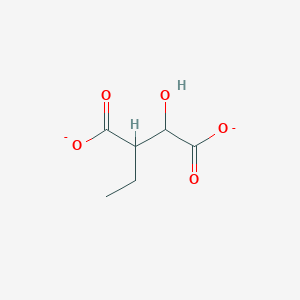
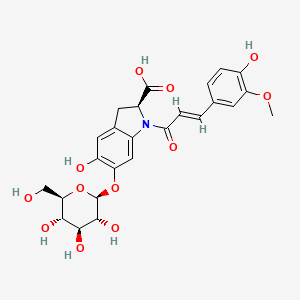
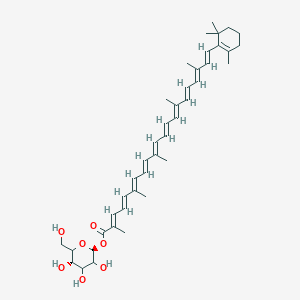
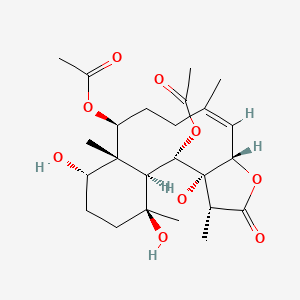
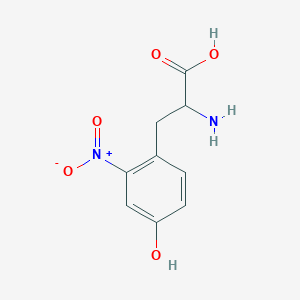
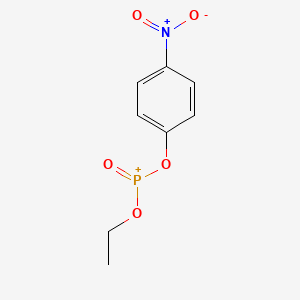
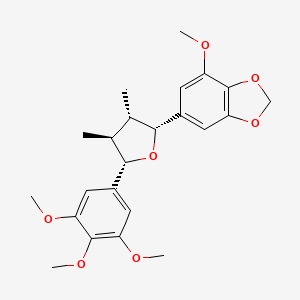
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
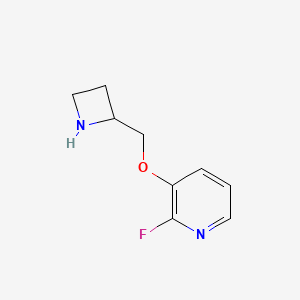
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
